5-Aminopent-1-en-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-aminopent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-5(7)3-4-6/h2,5,7H,1,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYDVILRLCJUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515765 | |
| Record name | 5-Aminopent-1-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87487-96-5 | |
| Record name | 5-Aminopent-1-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Aminopent 1 En 3 Ol and Its Stereoisomers
Established Synthetic Routes to 5-Aminopent-1-en-3-ol
The construction of the this compound backbone can be achieved through several reliable synthetic strategies. These methods focus on the efficient formation of the key carbon-nitrogen and carbon-oxygen bonds, often in a sequential or convergent manner.
Approaches involving Reductive Amination of Hydroxyaldehydes
Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds. nih.govrsc.org In the context of this compound, this strategy involves a two-step, one-pot process starting from a suitable hydroxyaldehyde precursor. The aldehyde first reacts with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
The key precursor for this route is 4-hydroxy-1-penten-1-al. The reaction proceeds by introducing ammonia (often in the form of ammonium (B1175870) chloride or a similar source) to the aldehyde, followed by the addition of a reducing agent. A variety of reducing agents can be employed, each with specific advantages regarding selectivity and reaction conditions.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Room Temperature | Mild, inexpensive, readily available |
| Sodium cyanoborohydride (NaBH₃CN) | Slightly acidic pH (6-7) | Selective for imines over carbonyls |
| Borane-triethylamine complex (BH₃·NEt₃) | Aprotic solvent (e.g., THF) | Effective under neutral conditions |
This methodology offers a direct and protecting-group-free pathway to the target primary amine, making it an efficient choice for large-scale synthesis. nih.gov
Synthesis via Reduction of Nitrile Precursors
An alternative approach involves the reduction of a nitrile group to a primary amine. This method requires the synthesis of a precursor molecule containing the nitrile functionality at the C5 position, along with the requisite alkene and hydroxyl groups. A suitable precursor would be 3-hydroxy-4-pentenenitrile.
The transformation of the nitrile to the amine is typically accomplished using powerful reducing agents capable of reducing the carbon-nitrogen triple bond.
Key steps in this synthetic route would be:
Synthesis of the Nitrile Precursor: Construction of 3-hydroxy-4-pentenenitrile, for example, via the addition of a cyanide nucleophile to an appropriate epoxide or halohydrin.
Reduction of the Nitrile: The nitrile group is then reduced to a primary amine.
Table 2: Common Reagents for Nitrile Reduction
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Highly reactive, non-selective, requires careful handling |
| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | High pressure H₂, alcohol/ammonia solvent | Prevents secondary amine formation, scalable |
This route is versatile but may require additional steps for the synthesis of the nitrile precursor compared to the more direct reductive amination approach.
Modular Construction Strategies
Modular, or convergent, synthesis involves the preparation of separate fragments of the target molecule, which are then coupled together. nih.govacs.org This approach offers flexibility and can simplify the purification of intermediates. For this compound, a modular strategy could involve coupling an amine-containing fragment with a fragment containing the vinyl alcohol moiety.
One conceptual modular disconnection involves:
A C2 fragment: A vinyl Grignard or vinyl lithium reagent to form the C1-C2 bond.
A C3-C5 fragment: A 3-amino-1-propanal derivative, where the amino group is suitably protected.
The reaction would involve the nucleophilic addition of the vinyl organometallic reagent to the aldehyde of the amino-propanal fragment. Subsequent deprotection of the amine would yield the final product. The strategic advantage of this approach lies in the ability to synthesize and modify each fragment independently before the key coupling step, allowing for the generation of diverse analogs. nih.govcam.ac.uk
Stereoselective Synthesis of Chiral this compound (e.g., (S)-5-Aminopent-1-en-3-ol)
The hydroxyl-bearing carbon (C3) in this compound is a stereocenter. The synthesis of enantiomerically pure forms, such as (S)-5-Aminopent-1-en-3-ol, is crucial for applications where specific stereochemistry is required and demands the use of asymmetric synthesis techniques.
Asymmetric Catalysis in C-C Bond Formation for Chiral Scaffold Generation
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. nih.govnih.gov To generate the chiral center in this compound, a key C-C bond-forming reaction can be rendered asymmetric using a chiral catalyst. A prominent strategy is the asymmetric allylation of an amino-aldehyde.
This approach could involve the reaction of an N-protected 2-aminoacetaldehyde (B1595654) with an allylboronate reagent in the presence of a chiral ligand or catalyst. The catalyst, often derived from chiral diols or amino alcohols, creates a chiral environment that directs the incoming allyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer.
Table 3: Examples of Chiral Catalysts for Asymmetric Allylation
| Catalyst/Ligand System | Aldehyde Substrate | Typical Enantiomeric Excess (ee) |
|---|---|---|
| (R)-BINOL-Ti(IV) complex | Aromatic/Aliphatic Aldehydes | >90% |
| Chiral Amino Alcohols | Various Aldehydes | 85-98% |
Following the asymmetric C-C bond formation, standard functional group manipulations, such as deprotection of the amine, would yield the target chiral amino alcohol. westlake.edu.cnnih.gov
Chiral Pool Synthesis Utilizing Natural Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com The inherent chirality of the starting material is carried through the synthetic sequence to the final product. researchgate.net Natural amino acids are excellent precursors for this strategy.
For the synthesis of (S)-5-Aminopent-1-en-3-ol, a plausible chiral pool precursor is a derivative of (S)-aspartic acid. The synthetic sequence could involve:
Reduction of the side-chain carboxylic acid: Selective reduction of the β-carboxyl group of an N-protected aspartic acid derivative to an alcohol.
Conversion to an aldehyde: Oxidation of the newly formed primary alcohol to an aldehyde.
Wittig Reaction: Reaction of the aldehyde with a methylenetriphenylphosphorane (B3051586) to install the terminal vinyl group.
Reduction and Deprotection: Reduction of the remaining carboxylic acid to the primary alcohol (now the C3-hydroxyl) and removal of the nitrogen protecting group.
This strategy leverages the stereocenter provided by the natural amino acid to ensure the enantiopurity of the final product, avoiding the need for asymmetric catalysts or chiral resolutions. mdpi.comnih.gov
Diastereoselective Control in Functionalization Reactions
The diastereoselective synthesis of amino alcohols is a critical area of research, often relying on substrate-control, reagent-control, or catalyst-control to achieve the desired stereochemistry. In the context of molecules like this compound, which contains both a stereocenter at the alcohol-bearing carbon and a double bond that can exhibit E/Z isomerism, precise control over the relative stereochemistry is paramount.
General strategies for achieving diastereoselectivity in the synthesis of related amino alcohols often involve the stereoselective reduction of a corresponding aminoketone or the stereoselective amination of an allylic alcohol. For instance, the reduction of a prochiral ketone can be influenced by adjacent stereocenters or by the use of chiral reducing agents. Similarly, the introduction of the amine group can be directed by existing stereocenters in the molecule.
While specific examples for this compound are not readily found, research on analogous systems demonstrates that high levels of diastereoselectivity can be achieved. Key factors influencing the stereochemical outcome include the choice of catalyst, solvent, temperature, and the nature of any protecting groups employed.
Novel and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. These principles are applicable to the potential synthesis of this compound.
Protecting-Group-Free Synthetic Strategies
The use of protecting groups, while a cornerstone of complex molecule synthesis, adds steps to a synthetic sequence and generates waste. Consequently, protecting-group-free synthesis is a key goal of green chemistry. For a bifunctional molecule like this compound, this would involve chemoselective reactions that differentiate between the amino and hydroxyl groups without the need for masking their reactivity.
Strategies that could enable a protecting-group-free synthesis of this target include enzymatic transformations, which can exhibit high chemo- and stereoselectivity, and carefully controlled reaction conditions that exploit the inherent differences in reactivity between the functional groups. For example, certain catalysts may selectively promote a reaction at the amino group while leaving the hydroxyl group untouched, or vice-versa.
Atom-Economic and Environmentally Benign Methodologies
Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. rsc.org For the synthesis of this compound, this would favor addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.
The use of greener solvents, such as water or ethanol, and renewable starting materials are also central to environmentally benign methodologies. nih.govresearchgate.net Catalytic methods, particularly those employing earth-abundant and non-toxic metals, are preferred over stoichiometric reagents. orientjchem.org
Table 1: Comparison of General Green Chemistry Approaches
| Approach | Description | Potential Advantages for this compound Synthesis |
| Biocatalysis | Use of enzymes to catalyze reactions. | High selectivity, mild reaction conditions, reduced waste. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. mdpi.com | Faster reaction times, potentially higher yields, reduced energy consumption. mdpi.com |
| Solvent-Free Reactions | Conducting reactions in the absence of a solvent. | Reduced waste, simplified purification, lower environmental impact. |
Flow Chemistry Applications in this compound Production
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. researchgate.netdigitellinc.com For the synthesis of this compound, a flow process could enable the safe handling of hazardous reagents and intermediates, as well as precise control over reaction parameters, which is crucial for achieving high selectivity.
A hypothetical flow synthesis could involve the continuous mixing of starting materials with a catalyst in a heated or cooled microreactor, followed by in-line purification to isolate the desired product. This approach can lead to higher yields and purity compared to batch processes. sci-hub.ru
Scale-Up and Process Optimization Considerations in this compound Synthesis
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. mdpi.com For this compound, key considerations would include:
Catalyst Selection and Loading: Identifying a robust and recyclable catalyst that provides high turnover numbers is crucial for economic viability.
Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and minimize byproduct formation.
Solvent Choice: Selecting a solvent that is not only effective for the reaction but also safe, environmentally friendly, and easily recoverable.
Purification Method: Developing a scalable and efficient purification strategy to isolate the product with the desired purity.
Safety Assessment: A thorough evaluation of the potential hazards associated with the reagents, intermediates, and final product.
Process optimization often involves statistical methods, such as Design of Experiments (DoE), to systematically investigate the effects of multiple variables on the reaction outcome.
Reactivity and Chemical Transformations of 5 Aminopent 1 En 3 Ol
Reactivity at the Amine Moiety
The primary amine in 5-aminopent-1-en-3-ol is a key site for various chemical reactions due to the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic character.
Nucleophilic Reactivity and Derivatization
The nitrogen atom of the primary amine in this compound is nucleophilic and readily reacts with a variety of electrophiles. This reactivity allows for the straightforward derivatization of the amine group. Common transformations include alkylation, acylation, and sulfonylation.
Alkylation with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this reaction can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is often a more controlled approach. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
Acylation of the amine with acid chlorides or anhydrides is a common method to form amides. This reaction is typically high-yielding and proceeds under mild conditions. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These derivatizations are crucial for installing protecting groups or for modifying the chemical properties of the molecule.
The inherent nucleophilicity of amines is significantly greater than that of alcohols. This difference allows for selective reactions at the amine even in the presence of the hydroxyl group.
**3.1.2. Salt
Transformations Involving the Alkene Moiety
Transition Metal-Catalyzed Reactions of the Alkene
The terminal alkene in this compound is a key site for transition metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for modifying the carbon skeleton and introducing new functionalities.
One of the most significant reactions is the palladium(II)-catalyzed carbonylative double cyclization of N-protected derivatives of this compound. researchgate.netresearchgate.net This process involves the activation of the alkene by the palladium catalyst, followed by an intramolecular nucleophilic attack from the hydroxyl group and subsequent carbonylation. This cascade reaction ultimately yields bicyclic furo-pyrrolone structures, which are complex heterocyclic scaffolds. researchgate.net Research groups have explored these conditions, including using iron pentacarbonyl as an in situ source of carbon monoxide, to facilitate this transformation. researchgate.netcam.ac.uk
While direct examples on this compound are specific to the above cyclization, the alkene moiety is amenable to other standard transition-metal-catalyzed reactions, provided the amine and hydroxyl groups are suitably protected. Ring-closing metathesis (RCM) is a powerful technique for synthesizing cyclic compounds. koreascience.krresearchgate.net If this compound were further functionalized with another terminal alkene, RCM could be employed to construct various nitrogen- and oxygen-containing heterocycles. koreascience.krub.edu
Reactions at the Hydroxyl Moiety
The secondary hydroxyl group is a versatile handle for a range of chemical modifications, including acylation, alkylation, oxidation, and elimination reactions.
Esterification and Etherification Reactions
The secondary alcohol of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions. Acid-catalyzed methods, such as Fischer esterification, or base-mediated acylations are standard procedures. For instance, the use of solid-supported acid catalysts like Dowex resins provides an efficient and green method for ester formation from alcohols. acs.org
Etherification, the conversion of the hydroxyl group to an ether, can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile towards an alkyl halide. Another common transformation is the formation of silyl (B83357) ethers by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBSCl) in the presence of a base like imidazole. cam.ac.uk This reaction is often used to protect the hydroxyl group during transformations at other sites of the molecule.
Oxidation and Reduction Pathways
Oxidation of the secondary alcohol in this compound leads to the corresponding α,β-unsaturated ketone, 5-aminopent-1-en-3-one. nih.gov This transformation can be accomplished using a variety of standard oxidizing agents, such as those based on chromium (e.g., PCC, PDC) or milder, more modern reagents like those based on DMSO (Swern oxidation) or hypervalent iodine (Dess-Martin periodinane). The oxidation of similar secondary benzylic alcohols has been effectively catalyzed by agents like vanadium pentoxide with tert-butyl hydroperoxide. thieme-connect.com
The reverse reaction, reduction of the ketone 5-aminopent-1-en-3-one back to the allylic alcohol, can be achieved with high selectivity using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for the 1,2-reduction of enones to allylic alcohols, typically favoring the desired product over conjugate (1,4-) reduction of the alkene.
Dehydration Processes
The dehydration of this compound involves the elimination of the hydroxyl group and an adjacent proton to form a new carbon-carbon double bond. This acid-catalyzed process would result in the formation of a conjugated diene system, specifically 5-aminopenta-1,3-diene. The stability of the resulting conjugated system provides a thermodynamic driving force for the reaction. Similar amino alcohols have been shown to dehydrate when heated over metal oxide catalysts. wikipedia.org
Cascade and Multicomponent Reactions Incorporating this compound
The multifunctional nature of this compound makes it an ideal substrate for cascade and multicomponent reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.
As previously mentioned, the palladium-catalyzed carbonylative cyclization is a prime example of a cascade reaction. researchgate.netresearchgate.net This domino process sequentially forms two new rings and incorporates a carbonyl group in one pot from the N-protected aminoalkenol. researchgate.netcam.ac.uk The reaction proceeds through a Wacker-type cyclization followed by carbonylation and a second ring closure.
Furthermore, this compound is a suitable candidate for inclusion in multicomponent reactions (MCRs) like the Petasis reaction. semanticscholar.org A typical Petasis reaction involves an amine, a boronic acid, and a carbonyl compound. The amino and hydroxyl functionalities of this compound (or its oxidized ketone form) could participate in such sequences to build highly substituted and diverse molecular scaffolds. semanticscholar.org
Gold-catalyzed hydroamination/cyclization cascades represent another powerful strategy. researchgate.net While often applied to alkynes, related transformations on alkenes are known. The oxidized ketone, 5-aminopent-1-en-3-one, could potentially undergo cyclization reactions with various partners under metal catalysis to construct heterocyclic systems like pyrroles. researchgate.net
Mechanistic Investigations of Key Transformations of this compound
The mechanism of the palladium-catalyzed bicyclization has been rationalized in the literature. rsc.org The process begins with the coordination of the Pd(II) catalyst to the terminal alkene. This is followed by an intramolecular nucleophilic attack (heterocyclization) from the oxygen of the hydroxyl group onto the activated double bond. This step forms a σ-palladium intermediate. rsc.org Subsequent steps involve CO insertion and a second cyclization involving the nitrogen nucleophile, ultimately leading to the bicyclic product after reductive elimination of Pd(0). The palladium(II) catalyst is then regenerated by a co-oxidant like copper(II) chloride. rsc.org
Table 1: Transition Metal-Catalyzed Carbonylative Cyclization of N-Protected this compound This table summarizes findings from related studies on carbonylative cyclizations.
| N-Protecting Group | Catalyst System | CO Source | Solvent | Product | Reference |
| Tosyl (Ts) | PdCl₂(MeCN)₂, CuCl₂, LiOAc | Fe(CO)₅ | Acetonitrile (B52724) | (1S,5R,8R)-8-Hydroxy-6-tosyl-2-oxa-6-azabicyclo[3.3.0]octan-3-one | cam.ac.uk |
| Benzoyl (Bz) | PdCl₂, CuCl₂ | CO (gas) | THF | N-Benzoyl-6-hydroxyhexahydro-2H-furo[3,2-b]pyrrol-2-one | researchgate.net |
Derivatization and Design of Analogues of 5 Aminopent 1 En 3 Ol
Synthesis of Functionalized Derivatives of 5-Aminopent-1-en-3-ol
Functionalization of this compound typically involves the modification of its amino or hydroxyl groups. A common strategy is the introduction of a protecting group on the nitrogen atom, which not only modulates the amine's reactivity but also enables further synthetic transformations.
N-protected derivatives, such as carbamates and sulfonamides, are key intermediates in the synthesis of cyclic compounds. For instance, N-tosyl and N-carbamoyl derivatives of this compound have been used as precursors in palladium-catalyzed carbonylative double cyclization reactions. researchgate.net This process, which can utilize iron pentacarbonyl as a source of carbon monoxide, transforms the linear aminoalkenol into a bicyclic lactone, specifically a derivative of 2-oxa-6-azabicyclo[3.3.0]octan-3-one. researchgate.netcam.ac.uk
Another significant functionalization pathway is the iodine-induced intramolecular cyclization of N-protected derivatives. researchgate.net When the amine is protected as a carbamate (B1207046), treatment with iodine can induce a carbamate annulation reaction, leading to the formation of functionalized pyrrolidines. researchgate.net This method highlights how activating the nitrogen atom and utilizing the reactivity of the double bond can lead to the stereoselective synthesis of heterocyclic structures.
The table below summarizes key functionalized derivatives and the synthetic methods employed.
| Derivative Class | Functional Group | Synthetic Method | Resulting Structure |
| N-Sulfonamides | -NH-SO₂R | Reaction with sulfonyl chlorides (e.g., TsCl) | N-Tosyl-5-aminopent-1-en-3-ol |
| N-Carbamates | -NH-COOR | Reaction with chloroformates or isocyanates | N-Carbamoyl-5-aminopent-1-en-3-ol |
| Bicyclic Lactones | Fused ring system | Pd(II)-catalyzed carbonylative cyclization | 2-Oxa-6-azabicyclo[3.3.0]octan-3-one derivatives |
| Pyrrolidines | Five-membered N-heterocycle | Iodine-mediated carbamate annulation | Functionalized hydroxypyrrolidines |
Design and Synthesis of Structural Analogues (e.g., Saturated, Alkynyl, or Substituted Derivatives)
The design of structural analogues of this compound involves modifying its carbon skeleton to explore different chemical spaces. This includes altering the degree of saturation, introducing other unsaturated functionalities like alkynes, or adding various substituents.
Alkynyl Analogues: A direct structural analogue is 5-aminopent-3-yn-1-ol, where the double bond is replaced by a triple bond. sigmaaldrich.com This change significantly alters the geometry and electronic properties of the molecule, providing a rigid linear element. The synthesis of such compounds can be achieved through methods common in alkyne chemistry. Furthermore, substituted alkynyl analogues, such as 5-methyl-5-hexen-3-yn-1-ol, have also been synthesized, demonstrating the potential for further diversification. mit.edu The aminopentynyl structural motif has been incorporated into more complex molecules designed as potential calcium channel blockers. thieme-connect.com
Saturated Analogues: The corresponding saturated analogue, 5-aminopentan-3-ol, can be prepared through the reduction of the double bond of this compound or its precursors. For example, the synthesis of this compound itself can be achieved by the reduction of 3-hydroxy-4-pentenenitrile using a reducing agent like lithium aluminum hydride (LAH). researchgate.net Applying similar reduction methods to a saturated nitrile precursor would yield the saturated amino alcohol.
Substituted Analogues: Multi-component reactions, such as the Petasis reaction, offer a powerful strategy for synthesizing highly substituted analogues. semanticscholar.orgacs.org This reaction combines an amine, an α-hydroxy aldehyde, and a boronic acid to form a β-amino alcohol. While not starting directly from this compound, this method can generate structurally related compounds with diverse aryl or heteroaryl substituents, such as (1S,2R)-1-(thiophen-2-yl)-1-((thiophen-2-ylmethyl)amino)pent-4-en-2-ol. semanticscholar.orgacs.org
The table below presents examples of structural analogues and their synthetic relevance.
| Analogue Type | Example Compound | Key Structural Change | Synthetic Relevance |
| Alkynyl | 5-Aminopent-3-yn-1-ol sigmaaldrich.com | C=C replaced with C≡C | Introduction of a rigid, linear alkyne moiety. |
| Saturated | 5-Aminopentan-3-ol | C=C reduced to C-C | Increased conformational flexibility. |
| Substituted | (1S,2R)-1-(Thiophen-2-yl)-1-((thiophen-2-ylmethyl)amino)pent-4-en-2-ol semanticscholar.orgacs.org | Aryl/heteroaryl group at C1 | Access to diverse substitutions via multicomponent reactions. |
Structure-Reactivity Relationship Studies of this compound Derivatives
Studies on the derivatives of this compound have revealed important relationships between their molecular structure and chemical reactivity, particularly in cyclization reactions. The choice of functional groups and the inherent stereochemistry of the molecule can dictate the stereochemical outcome of these transformations.
Furthermore, iodine-mediated cyclizations exhibit strong stereochemical control. The carbamate annulation reaction, for example, shows a high diastereoselectivity, strongly favoring the formation of pyrrolidine (B122466) rings with specific relative stereochemistry (2,5-trans and 4,5-cis). researchgate.net This stereochemical preference is governed by the formation of a cyclic iodonium (B1229267) ion intermediate and the subsequent intramolecular attack by the carbamate nitrogen, which proceeds through a favored transition state. The selectivity in such reactions is often inversely proportional to the pi-nucleophilicity of the alkene, a principle that dictates the propensity for axial versus equatorial attack on the intermediate. researchgate.net
The following table summarizes key structure-reactivity observations.
| Reaction Type | Structural Feature | Observation |
| Pd(II)-Catalyzed Cyclization | N-Protecting Group | Reactivity order: Urea > Carbamate > Sulfonamide. researchgate.net |
| Iodine-Mediated Annulation | Carbamate Protection | High diastereoselectivity for 2,5-trans, 4,5-cis substituted pyrrolidines. researchgate.net |
| General Cyclization | Alkene Nucleophilicity | Selectivity of nucleophilic attack is often inversely proportional to π-nucleophilicity. researchgate.net |
Generation of Compound Libraries Based on the this compound Scaffold
The this compound framework is an excellent example of a chemical scaffold, which is a core structure that can be systematically decorated with various chemical groups to generate a library of related compounds. thieme-connect.com This approach is a cornerstone of modern medicinal chemistry and drug discovery. The three distinct functional groups (amine, alcohol, alkene) act as points of diversity, allowing for the attachment of a wide range of substituents.
The generation of a compound library can be achieved through various synthetic strategies:
Derivatization of Functional Groups: The amine can be acylated, alkylated, or converted into ureas and sulfonamides. The alcohol can be etherified or esterified. Each of these reactions can be performed with a large set of building blocks (e.g., various acid chlorides, alkyl halides) to create a large library of derivatives.
Modification of the Alkene: The double bond can be subjected to reactions like hydrogenation, epoxidation, dihydroxylation, or metathesis. Ring-closing metathesis (RCM) on N-allyl derivatives of this compound, for example, can be used to synthesize various N-heterocycles. researchgate.net
Multicomponent Reactions: As mentioned, the Petasis reaction can be used to build complexity rapidly. semanticscholar.org By systematically varying the amine (a derivative of the scaffold), the aldehyde, and the boronic acid, a three-dimensional matrix of products can be synthesized, each with unique substituents and properties.
A hypothetical compound library design based on the this compound scaffold is illustrated below.
| Scaffold Position | Diversity Point 1 (Amine) | Diversity Point 2 (Alcohol) | Diversity Point 3 (Alkene) |
| Modification | Acylation (R¹-COCl) | Etherification (R²-Br) | Dihydroxylation |
| Example R¹ | Phenyl, Cyclohexyl, Thienyl | Benzyl, Methyl, Ethyl | - |
| Modification | Reductive Amination (R³CHO) | Esterification (R⁴-COCl) | Hydrogenation |
| Example R³ | Furyl, Pyridyl, Naphthyl | Acetyl, Benzoyl | - |
This systematic approach allows for the efficient exploration of chemical space around the core scaffold, facilitating the discovery of molecules with desired properties.
Advanced Spectroscopic and Analytical Characterization of 5 Aminopent 1 En 3 Ol and Its Derivatives
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Molecular Structure Elucidation
High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for determining the precise elemental composition of 5-Aminopent-1-en-3-ol. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HR-MS provides an unambiguous molecular formula. For this compound (C5H11NO), the expected exact mass is 101.0841 g/mol . nih.gov Experimental HRMS data for the protonated molecule [M+H]+ has been observed at m/z 102.0921, which corresponds to the calculated value of 102.0919 for [C5H12NO]+. mdpi.com This level of precision is crucial for distinguishing between isomers and compounds with the same nominal mass.
In research, HR-MS is frequently used to confirm the successful synthesis of derivatives of this compound. For instance, in the synthesis of related amino alcohol structures, HRMS (ESI) is employed to verify the mass of the final products, ensuring the correct molecular formula has been achieved. conicet.gov.ar The technique is sensitive enough to detect the presence of by-products, as evidenced in a synthesis where an impurity, 1,5-diaminopent-2-ene, was identified by its distinct mass. mdpi.com
Table 1: HR-MS Data for this compound and Related Compounds
| Compound | Molecular Formula | Calculated m/z [M+H]+ | Observed m/z [M+H]+ | Reference |
|---|---|---|---|---|
| This compound | C5H11NO | 102.0919 | 102.0921 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural assignment of this compound, providing information on the chemical environment of each proton and carbon atom.
One-dimensional NMR spectra (¹H and ¹³C) are fundamental for identifying the carbon backbone and principal functional groups of this compound.
The ¹H NMR spectrum reveals distinct signals for each proton in the molecule. In a D₂O solvent, the spectrum of (S)-5-Amino-pent-1-en-3-ol hydrochloride shows characteristic peaks for the vinyl protons (H-4, H-5a, H-5b), the carbinol proton (H-3), and the methylene (B1212753) protons adjacent to the amino group (H-1) and on the alkyl chain (H-2). mdpi.com The vinyl protons typically appear in the downfield region (δ 5.0-6.0 ppm) with complex splitting patterns due to geminal and vicinal couplings. The proton attached to the hydroxyl-bearing carbon (H-3) is observed around δ 4.04 ppm. mdpi.com The protons on the carbon adjacent to the nitrogen (H-1) are found at approximately δ 2.96 ppm, while the H-2 protons are located around δ 1.38 ppm. mdpi.com
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom. For (S)-5-Amino-pent-1-en-3-ol in D₂O, the olefinic carbons C4 and C5 are found at δ 138.8 and δ 115.8 ppm, respectively. mdpi.com The carbon bearing the hydroxyl group, C3, resonates at δ 70.1 ppm. mdpi.com The carbons of the ethylamine (B1201723) moiety, C1 and C2, are observed at δ 36.3 and δ 32.9 ppm, respectively. mdpi.com
Table 2: Representative ¹H and ¹³C NMR Data for (S)-5-Aminopent-1-en-3-ol hydrochloride in D₂O
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 1 | 2.96 (m) | 36.3 | mdpi.com |
| 2 | 1.38 (m) | 32.9 | mdpi.com |
| 3 | 4.04 (q) | 70.1 | mdpi.com |
| 4 | 5.35 (ddd) | 138.8 | mdpi.com |
Note: Chemical shifts and coupling constants can vary based on solvent and experimental conditions.
Two-dimensional NMR techniques are crucial for unambiguously assigning the structure of this compound and its derivatives by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 with the terminal vinyl protons H-5a and H-5b, confirming the linear C1-C5 chain connectivity. mdpi.comscience.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). This technique is essential for assigning the carbon signals based on the already assigned proton signals, for example, linking the proton at δ 4.04 ppm to the carbon at δ 70.1 ppm (C3). mdpi.comscience.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is vital for determining stereochemistry, such as the E or Z configuration of the double bond in derivatives or the relative stereochemistry of substituents along the chain. mdpi.comscience.gov For related allylic alcohols, NOESY cross-peaks are used to assign the configuration of double bonds. mdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.
The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group and the N-H stretching of the primary amine. mdpi.com The C=C stretching vibration of the vinyl group typically appears around 1640 cm⁻¹. mdpi.com C-H stretching vibrations for the sp²-hybridized carbons of the double bond are observed just above 3000 cm⁻¹, while those for the sp³-hybridized carbons appear just below 3000 cm⁻¹. mdpi.com The C-O stretching vibration of the secondary alcohol is expected in the 1100-1050 cm⁻¹ region. mdpi.com Conformational analysis of allylic alcohols often involves studying the O-H stretching region, where intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the double bond can be observed. researchgate.net
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H / N-H | Stretching | 3300 - 3400 (broad) | mdpi.com |
| sp² C-H | Stretching | ~3050 | mdpi.com |
| sp³ C-H | Stretching | ~2900 | mdpi.com |
| C=C | Stretching | ~1640 | mdpi.com |
Raman spectroscopy provides complementary information. The C=C stretch is typically a strong and sharp band in the Raman spectrum, making it easy to identify. This technique is particularly useful for studying molecules in aqueous solutions, where the broad O-H absorption of water can obscure signals in the IR spectrum.
Chiroptical Spectroscopy for Stereochemical Confirmation and Enantiomeric Purity Assessment (e.g., Optical Rotation, Circular Dichroism)
Since this compound possesses a stereocenter at the C3 position, chiroptical methods are essential for confirming its absolute configuration and assessing enantiomeric purity.
Optical Rotation measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α]D, is a characteristic physical property for an enantiomer. For (S)-5-Amino-pent-1-en-3-ol hydrochloride, a specific rotation value of [α]D¹⁷ = -3.2 (c = 0.1, EtOH) has been reported, confirming its chiral nature. mdpi.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. CD is a powerful tool for assigning the absolute configuration of chiral molecules, including amino alcohols. nih.govacs.org The sign of the Cotton effects in the CD spectrum can often be correlated to the stereochemistry of the molecule. publish.csiro.aupublish.csiro.au For amino alcohols, derivatization with an auxiliary chromophore can be used to induce a strong CD signal, allowing for sensitive enantioselective analysis. nih.gov
Chromatographic Methods for Purity, Isomeric Separation, and Quantification in Research Studies
Chromatographic techniques are fundamental for the purification, purity assessment, and quantification of this compound.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions that produce this compound and for preliminary purity checks. A reported Rf value for the hydrochloride salt is 0.4 in a solvent system of DCM/EtOH/MeOH/30% aqueous NH₃ (5/2/2/1). mdpi.com
Column Chromatography is the standard method for purifying this compound on a preparative scale. Ion-exchange chromatography, using a resin like Dowex (H+), has been successfully employed to purify the compound from a reaction mixture, with elution using an aqueous ammonia (B1221849) gradient. mdpi.com
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can be used to assess the purity of allylic alcohols and separate isomers. iastate.edu
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analytical and preparative purposes. Chiral HPLC, using a stationary phase with a chiral selector, is the gold standard for determining the enantiomeric excess (ee) of chiral compounds like this compound.
These chromatographic methods are essential for ensuring that samples of this compound used in further studies are of high purity and, for chiral applications, high enantiomeric excess.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound and its derivatives. Its application extends from purity assessment to the critical determination of enantiomeric excess in chiral separations. mdpi.com
The separation of amino alcohols and their derivatives by HPLC often involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a C-18 reversed-phase column is frequently employed for the separation of phenylthiohydantoin (PTH) amino acids, some of which possess allyl protecting groups. nih.gov The mobile phase typically consists of a gradient mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, allowing for the optimized separation of compounds with varying polarities. nih.govrsc.org
In the context of chiral analysis, specialized chiral stationary phases (CSPs) are essential. Chiral columns, such as those with cellulose (B213188) or amylose-based selectors (e.g., Chiracel ADH), are utilized to resolve enantiomers of chiral amino alcohols and their derivatives. mdpi.com The determination of enantiomeric ratios is achieved by comparing the peak areas of the separated enantiomers. mdpi.comchinesechemsoc.org For example, the enantiomeric excess of allylic alkylation products has been successfully determined using chiral HPLC. mdpi.com
Derivatization is a common strategy to enhance the chromatographic properties and detectability of amino compounds. Dabsyl chloride is a derivatizing agent that reacts with primary and secondary amines to form colored derivatives, which can be readily detected by UV-Vis detectors in HPLC systems. acs.org This method has been applied to the determination of various naturally occurring amines. acs.org
The following interactive table summarizes typical HPLC conditions used for the analysis of related amino alcohols and their derivatives, providing a reference for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound and its derivatives, GC-MS provides detailed structural information and allows for the identification of unknown components in a mixture. researchgate.net
Direct analysis of amino alcohols by GC can be challenging due to their polarity and potential for thermal degradation. Therefore, derivatization is a crucial step to increase their volatility and thermal stability. researchgate.net Common derivatization methods include acylation and silylation. researchgate.netnih.gov For instance, trifluoroacetyl/methyl esters can be formed, followed by reduction to trifluoroethyl oligoamino alcohols, which are then O-trimethylsilylated for GC-MS analysis. nih.gov
The choice of GC column is critical for achieving good separation. Capillary columns with stationary phases like SE-30 or ZB-AAA are often used for the analysis of derivatized amino compounds. nih.govgcms.cz The temperature program of the GC oven is optimized to ensure the efficient separation of the analytes. gcms.czmdpi.com
The mass spectrometer provides fragmentation patterns (mass spectra) that are characteristic of the analyzed compounds, acting as a molecular fingerprint. nih.gov This allows for the confident identification of known compounds by comparing their mass spectra to libraries of known spectra, and for the elucidation of the structure of unknown compounds. nih.govmdpi.com For example, in the analysis of oligopeptides as amino alcohols, deuterium (B1214612) labeling was used to aid in the interpretation of mass spectra. nih.gov GC-MS is also extensively used in the analysis of various industrial compounds, including amino alcohols. researchgate.net
The following interactive table outlines typical GC-MS conditions that can be adapted for the analysis of derivatized this compound.
Computational and Theoretical Chemistry Studies on 5 Aminopent 1 En 3 Ol
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is crucial for understanding the behavior of flexible molecules like 5-aminopent-1-en-3-ol. The molecule's rotatable bonds allow it to adopt various spatial arrangements (conformers), each with a distinct energy level. The potential energy surface (PES) maps these energy changes as a function of geometric parameters, such as torsion angles, revealing the most stable conformers and the energy barriers between them.
For allylic alcohols, conformational preferences are often governed by a balance of steric effects and intramolecular hydrogen bonding. doi.org The hydroxyl group can interact with the π-system of the double bond, leading to stabilized conformers. researchgate.net In this compound, the presence of the amino group introduces an additional site for intramolecular hydrogen bonding, either between the amino group and the hydroxyl group or involving the π-electrons of the vinyl group.
While specific PES mapping studies for this compound are not extensively documented in the searched literature, studies on similar systems like allyl amine and other amino alcohols provide valuable insights. For instance, high-level ab initio calculations on allyl amine have identified multiple stable conformers with very small energy differences, highlighting the complexity of its PES and the critical role of accurate computational methods. acs.org Computational studies on chiral allylic alcohols have shown that allylic strain and hydrogen bonding are key factors in determining the ground-state conformer, which in turn dictates stereochemical outcomes in reactions. doi.org A computational study on the epoxidation of a chiral allylic alcohol identified two low-energy conformers with an energy gap of 1.19 kcal/mol, demonstrating the influence of allylic strain on conformational preference. doi.org
The various possible conformers of this compound arise from the rotation around the C-C and C-O bonds. The interplay between the amino and hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which would significantly stabilize certain conformations. researchgate.net Computational methods, such as Density Functional Theory (DFT), are essential to explore these possibilities and to quantify the energetic landscape of the molecule.
Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO) Theory)
The electronic properties of this compound are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is used to predict how the molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions. biointerfaceresearch.comresearchgate.net For this compound, NBO analysis could elucidate the nature of the intramolecular hydrogen bonds by quantifying the charge transfer between the lone pair of a donor atom (e.g., the nitrogen of the amino group or the oxygen of the hydroxyl group) and the antibonding orbital of a proton donor. researchgate.net
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for modeling reaction mechanisms, identifying intermediates, and characterizing the high-energy transition states that connect them. This is particularly valuable for reactions where intermediates are too transient to be observed experimentally.
A notable example involving this compound is its role as a key intermediate in the synthesis of aza-sugars. nih.gov In one study, the (S)-5-amino-pent-1-en-3-ol hydrochloride was used in an iodine-promoted carbamate (B1207046) annulation reaction. nih.gov The reaction proceeded with high yield and diastereoselectivity to form a carbamate. nih.gov A proposed transition state for this cyclization reaction suggests a specific spatial arrangement of the molecule that leads to the observed stereochemical outcome. nih.govresearchgate.net The model proposes an interaction between the iodine and the double bond, which facilitates the ring-closing process. nih.gov
More broadly, DFT calculations are frequently used to investigate the mechanisms of cyclization reactions involving amino alcohols. nih.gov These studies compare different possible pathways, such as radical versus ionic mechanisms, by calculating the free energy profiles to determine the most energetically favorable route. nih.gov For example, in the oxidative cyclization of N,N-diaryl amino alcohols, DFT calculations helped to elucidate the roles of different reactive species and intermediates. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies) and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. Comparing these predicted values with experimental data serves as a rigorous test for the accuracy of the computational model and can aid in the structural elucidation of complex molecules.
DFT is a widely used method for predicting NMR chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov While experimental ¹H NMR data for the hydrochloride salt of this compound exists, a direct computational study validating these shifts was not found in the searched literature. nih.govresearchgate.net However, the general methodology is well-established, with studies on other organic molecules showing that DFT calculations can achieve good agreement with experimental NMR data, aiding in the assignment of complex spectra. nih.govresearchgate.net
Similarly, the prediction of vibrational frequencies using methods like DFT is a standard computational practice. acs.org These calculations can help assign bands in an experimental IR spectrum to specific vibrational modes of the molecule. For allylic alcohols, computational studies have been used to compare the calculated O-H and C=C stretching frequencies for conformations with and without intramolecular π-type hydrogen bonding, providing a way to detect such interactions experimentally. researchgate.net
Molecular Dynamics Simulations and Intermolecular Interaction Studies (if applicable)
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems in solution or other environments. acs.org For this compound, MD simulations could be used to study its conformational dynamics in different solvents, its interaction with water molecules, and its potential to form intermolecular aggregates.
While no specific MD studies on this compound were identified, research on similar molecules like ethanolamine (B43304) and other amino acids demonstrates the utility of this approach. acs.orgacs.orgnih.gov MD simulations of ethanolamine in aqueous solution have revealed its conformational preferences and the extent of intramolecular hydrogen bonding. acs.org These simulations also showed that ethanolamine is preferentially solvated by water and that dimer formation is limited. acs.org Similar studies on amino acids in aqueous solutions containing ionic liquids have used MD to understand the competitive interactions between the different components of the system. acs.orgnih.gov
Such simulations for this compound would be valuable for understanding its behavior in biological systems or as a solute in reaction media, providing a bridge between its isolated molecular properties and its macroscopic behavior. For instance, QM/MM MD simulations, which combine quantum mechanics for a reactive center and molecular mechanics for the environment, have been used to model the cyclization of an amino alcohol on the surface of a gold nanocluster. rsc.org
Compound Information Table
| Compound Name |
| This compound |
| (S)-5-Amino-pent-1-en-3-ol hydrochloride |
| 5-aminopent-1-en-3-one |
| Allyl amine |
| Carbamate |
| Ethanolamine |
| Iodine |
Computed Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₁NO | nih.gov |
| Molecular Weight | 101.15 g/mol | nih.gov |
| XLogP3-AA | -0.4 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Exact Mass | 101.084063974 Da | nih.gov |
| Topological Polar Surface Area | 46.3 Ų | nih.gov |
| Heavy Atom Count | 7 | nih.gov |
| Complexity | 71.1 | nih.gov |
Applications of 5 Aminopent 1 En 3 Ol in Organic Synthesis and Material Science
Role as a Versatile Building Block in Complex Molecule Synthesis
The bifunctional nature of 5-aminopent-1-en-3-ol, possessing both a nucleophilic amino group and a reactive alkenyl alcohol, makes it an exceptionally useful intermediate in the construction of intricate molecular architectures. researchgate.netnih.gov This versatility is particularly evident in its application as a precursor for various nitrogen-containing heterocyclic compounds and in the total synthesis of natural products.
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug discovery, as these scaffolds are prevalent in a vast number of biologically active compounds. This compound serves as a key starting material for the creation of several important classes of heterocycles.
Pyrroles: While direct synthesis of pyrroles from this compound is not extensively documented, its structural motifs are relevant to modern pyrrole (B145914) synthesis methodologies. For instance, gold-catalyzed cascade reactions of α-aminoketones with alkynes provide a route to multi-substituted pyrroles. researchgate.net The amino and hydroxyl functionalities in this compound are fundamental components that, with appropriate synthetic transformations, can be elaborated into the necessary precursors for such cyclizations.
Pyridinones: The synthesis of pyridinone derivatives, which are present in numerous natural products and pharmaceuticals, can be approached using precursors derived from this compound. researchgate.net The inherent amino alcohol structure provides the necessary backbone for constructing the pyridinone ring system. For example, the condensation of β-ketoenamides, which can be conceptually derived from amino alcohols, leads to the formation of enantiopure pyridin-4-ones. researchgate.net
Iminosugars: Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and have therapeutic potential for treating diseases like diabetes and viral infections. researchgate.net (S)-5-aminopent-1-en-3-ol hydrochloride is a known compound that can be utilized in the synthesis of iminosugars. researchgate.netresearchgate.net For example, it has been employed in the synthesis of 1,2,4-trideoxy-1,4-imino-L-xylitol, a 2-deoxy-aza-sugar, through a protecting-group-free strategy involving a key carbamate (B1207046) annulation step. mdpi.com
| Heterocycle Class | Synthetic Relevance of this compound | Key Reaction Types |
|---|---|---|
| Pyrroles | Serves as a conceptual building block for precursors used in modern pyrrole syntheses. researchgate.net | Gold-catalyzed hydroamination/cyclization. researchgate.net |
| Pyridinones | Provides the core amino alcohol structure for the assembly of the pyridinone ring. researchgate.net | Intramolecular cyclization of β-ketoenamides. researchgate.net |
| Iminosugars | Acts as a direct precursor in the asymmetric synthesis of iminosugar analogues like 1,2,4-trideoxy-1,4-imino-L-xylitol. researchgate.netresearchgate.netmdpi.com | Vasella-reductive amination, carbamate annulation. mdpi.com |
The total synthesis of complex natural products often relies on the strategic use of chiral building blocks that can introduce multiple stereocenters and functional groups in a controlled manner. This compound and its derivatives have proven to be valuable intermediates in this regard. One notable application is in palladium-catalyzed carbonylative cyclization reactions. N-protected 5-aminopent-1-en-3-ols can undergo a palladium(II)-catalyzed carbonylative double cyclization to yield N-protected 6-hydroxyhexahydro-2H-furo[3,2-b]pyrrol-2-ones. researchgate.net This transformation has been successfully applied in the synthesis of natural products, including a key intermediate for a pheromone of the African civet cat, and has been adapted for use in continuous flow systems. researchgate.netcam.ac.uk
Application in Polymer Chemistry and Material Science
The dual functionality of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer to create specialty polymers with tailored properties.
The presence of both an amino and a hydroxyl group allows this compound to participate in step-growth polymerization to form polyesteramides and polyamides. The unsaturation in the backbone can also be exploited for subsequent cross-linking or functionalization. While specific examples of polymers derived directly from this compound are not widely reported in the provided context, the fundamental reactivity of its functional groups makes it a prime candidate for the synthesis of:
Biodegradable Polyesteramides: The ester and amide linkages in polymers derived from amino alcohols can be susceptible to hydrolysis, making them potentially biodegradable.
Polyamides: The amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the hydroxyl group can be preserved for further modification or to influence the polymer's properties, such as hydrophilicity and hydrogen bonding capacity.
The unique chemical structure of this compound makes it an attractive component for the development of functional materials. The vinyl group allows for its incorporation into polymer chains via addition polymerization or for surface modification of materials. The amino and hydroxyl groups can serve as sites for attaching other functional molecules, such as dyes, catalysts, or biomolecules.
Use in Ligand and Catalyst Design
Synthesis of Chiral Ligands for Asymmetric Catalysis
Chiral amino alcohols are a well-established class of precursors for the synthesis of effective chiral ligands for a wide range of asymmetric catalytic reactions. psu.edusioc-journal.cnacs.org The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate rings with metal centers, creating a well-defined and rigid chiral environment around the catalytic site. wikidoc.org This controlled chiral space is crucial for inducing high enantioselectivity in chemical transformations. wikidoc.org
The general strategy for converting a chiral amino alcohol, such as this compound, into a chiral ligand often involves the modification of the amino and/or hydroxyl groups to introduce coordinating moieties like phosphines, oxazolines, or other donor groups. For instance, N-aryl or N-alkyl substituted derivatives can be synthesized, which can then act as ligands themselves or be further functionalized. psu.edu
One common application of such ligands is in the asymmetric addition of organometallic reagents to carbonyl compounds. For example, chiral amino alcohol-derived ligands have been successfully employed in the enantioselective addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess. metu.edu.trresearchgate.net The specific structure of the amino alcohol, including the steric hindrance and electronic properties of its substituents, plays a critical role in determining the efficiency and selectivity of the catalyst.
While direct studies on this compound are limited, research on analogous chiral amino alcohols provides a strong basis for its potential applications. The data below summarizes the effectiveness of various chiral amino alcohol ligands in asymmetric synthesis.
Table 1: Performance of Chiral Amino Alcohol-Derived Ligands in Asymmetric Diethylzinc Addition to Benzaldehyde
| Chiral Amino Alcohol Precursor | Ligand Type | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| (1S,2R)-2-amino-1,2-diphenylethanol | N-aryl amino alcohol | Toluene | 0 | 95 | 98 | psu.edu |
| Norpseudoephedrine | β-amino alcohol | Hexane | 25 | 92 | 91 | metu.edu.tr |
| (S)-Nicotine derivative | Amino alcohol | Hexane | 0 | up to 93 | up to 88 | researchgate.net |
| (1R,2S)-Ephedrine | β-amino alcohol | Toluene | 20 | >95 | 85 | metu.edu.tr |
Based on these examples, it is conceivable that chiral ligands derived from this compound could be effective in similar catalytic transformations. The vinyl group in this compound offers an additional site for modification or for influencing the electronic environment of the resulting metal complex, potentially leading to unique catalytic activities.
Immobilization of this compound Derivatives on Supports for Heterogeneous Catalysis
The development of heterogeneous catalysts is a key area in green and sustainable chemistry, as it simplifies catalyst-product separation and allows for catalyst recycling. nih.govacs.org Chiral amino alcohols and their derivatives can be immobilized onto solid supports to create robust and reusable heterogeneous catalysts for asymmetric reactions. nih.govnih.gov
Common supports include inorganic materials like mesoporous silica (B1680970) (e.g., MCM-48, SBA-15) and organic polymers (e.g., polystyrene). nih.govnih.gov The choice of support can influence the catalyst's activity, selectivity, and stability. mdpi.com The functional groups on the amino alcohol, such as the hydroxyl or amino group, or the alkene in the case of this compound, can be used as anchor points for covalent attachment to the support material.
For instance, chiral amino alcohols have been successfully supported on mesoporous silicas and used as ligands in copper-catalyzed asymmetric nitroaldol (Henry) reactions. nih.govacs.org These heterogeneous catalysts have demonstrated high enantioselectivities and yields, and could be recycled multiple times without a significant loss of performance. nih.govacs.org
The vinyl group of this compound provides a versatile handle for immobilization. It could be, for example, hydrosilylated and then co-polymerized into a silica matrix or functionalized via olefin metathesis to attach it to a polymer backbone.
The following table summarizes the performance of some immobilized chiral amino alcohol catalysts in heterogeneous asymmetric catalysis.
Table 2: Performance of Immobilized Chiral Amino Alcohol Catalysts
| Chiral Amino Alcohol | Support | Reaction | Metal | Yield (%) | Enantiomeric Excess (ee, %) | Recyclability (cycles) | Reference |
|---|---|---|---|---|---|---|---|
| (-)-Ephedrine | MCM-48 Silica | Diethylzinc addition to aldehyde | - | 99 | 82 | - | psu.edu |
| (1R,2S)-2-amino-1,2-diphenylethanol | Mesoporous Silica | Nitroaldol (Henry) Reaction | Cu(II) | up to 98 | ≥99 | 5 | nih.govacs.org |
| Prolinol | Polystyrene | Aldol Reaction | - | 95 | 96 | 4 | nih.gov |
| 4-Amino-TEMPO | Polymer Monolith | Alcohol Oxidation | - | high | - | 6 | mdpi.comnih.gov |
Given the successful immobilization of various chiral amino alcohols, derivatives of this compound are promising candidates for the development of novel heterogeneous catalysts for a range of asymmetric transformations. The unique combination of functional groups within its structure offers multiple pathways for attachment to solid supports, paving the way for new and efficient recyclable catalytic systems.
Future Directions and Emerging Research Avenues for 5 Aminopent 1 En 3 Ol
Development of More Sustainable and Cost-Effective Synthetic Methods
The future synthesis of 5-Aminopent-1-en-3-ol will likely prioritize green chemistry principles, moving away from traditional methods that may involve harsh reagents or generate significant waste. One documented synthesis involves the reduction of a nitrile precursor using lithium aluminum hydride (LAH). cam.ac.uk While effective at a lab scale, LAH is a pyrophoric reagent with a poor atom economy, making it less suitable for large-scale, sustainable production.
Future research will likely focus on catalytic, asymmetric methods to not only improve the environmental footprint but also to access specific enantiomers of the molecule, which is crucial for applications in medicinal chemistry and materials science.
Potential Sustainable Synthetic Strategies:
| Approach | Potential Catalyst/Reagent | Advantages |
| Biocatalysis | Transaminases, Alcohol Dehydrogenases | High selectivity, mild reaction conditions, biodegradable catalysts. |
| Catalytic Hydrogenation | Transition metal complexes (e.g., Ru, Rh, Ir) with chiral ligands | High efficiency, potential for high enantioselectivity, reduced waste. |
| Transfer Hydrogenation | Formic acid, isopropanol (B130326) as hydrogen donors | Avoids the use of high-pressure hydrogen gas, often milder conditions. |
| Electro-synthesis | Electrode materials as catalysts | Avoids chemical oxidants/reductants, potential for high selectivity. |
A polyketide synthase (PKS) platform has been presented as a potential biosynthetic route for producing various amino alcohols, which could be adapted for this compound. researchgate.net This approach utilizes engineered enzymes to create diols, hydroxy acids, and amino alcohols from simple starting materials in a highly tunable manner. researchgate.net
Exploration of Unprecedented Reactivities and Novel Transformations
The bifunctional nature of this compound, containing both an amine and an allylic alcohol, presents a rich landscape for exploring novel chemical transformations. The interplay between these two functional groups can be exploited to develop new synthetic methodologies.
Areas for Reactivity Exploration:
Intramolecular Cyclizations: The proximity of the amine and alcohol functionalities could be leveraged for the synthesis of novel heterocyclic compounds, such as substituted piperidines and oxazines, which are common scaffolds in pharmaceuticals.
Domino Reactions: A single activation event could trigger a cascade of reactions, leading to the rapid construction of complex molecular architectures. cam.ac.uk For instance, a palladium-catalyzed carbonylation could be followed by an intramolecular cyclization. cam.ac.uk
Asymmetric Catalysis: The chiral center at the 3-position can be used to direct the stereochemical outcome of reactions at other positions in the molecule. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis.
Metal-Catalyzed Cross-Coupling: The alkene and alcohol functionalities can be modified through various cross-coupling reactions to introduce new functional groups and build molecular complexity.
Recent studies on γ-amino alcohols have demonstrated that copper-catalyzed activation of related structures can lead to a diverse range of chiral building blocks. nih.gov Such strategies could be applied to this compound to unlock new synthetic pathways.
Advanced Applications in Diverse Fields of Chemical Science
The unique structure of this compound makes it a promising candidate for a variety of applications across the chemical sciences.
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Synthesis of bioactive molecules, enzyme inhibitors. | The amino alcohol motif is a key component in many pharmaceuticals. The specific structure of this compound has been mentioned in the context of histone demethylase inhibitors. epo.org |
| Materials Science | Development of functional polymers and chiral materials. | The amine and alcohol groups can be used as points for polymerization, and the chirality of the molecule can be imparted to the resulting material. |
| Catalysis | Design of chiral ligands for asymmetric catalysis. | Enantiopure amino alcohols are widely used as chiral ligands and auxiliaries in asymmetric synthesis. iris-biotech.de |
| Agrochemicals | Synthesis of novel pesticides and herbicides. | The development of new agrochemicals often relies on the exploration of novel chemical scaffolds. |
The versatility of amino alcohols as building blocks is well-established, with applications ranging from catalysts to components of peptide-based active pharmaceutical ingredients. iris-biotech.de
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimization processes. nih.govnso-journal.orgmdpi.com
For this compound, AI and ML could be applied to:
Reaction Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the most likely outcomes of novel transformations involving this compound. nih.govrsc.org This can help chemists prioritize experiments and avoid unproductive reaction pathways. Deep learning models, such as transformer architectures, have shown outstanding performance in predicting reaction yields. researchgate.net
Retrosynthesis: AI-powered tools can propose novel and efficient synthetic routes to this compound and its derivatives by working backward from the target molecule. nih.govmdpi.com
Material Design: By learning the relationships between molecular structure and material properties, ML models can predict the properties of polymers or other materials derived from this compound, guiding the design of new materials with desired characteristics.
Catalyst Optimization: AI can be used to screen virtual libraries of catalysts for specific reactions involving this compound, identifying the most promising candidates for experimental validation. rsc.org
Interdisciplinary Research Foci for this compound and its Derivatives
The future of research on this compound will likely involve collaborations across multiple scientific disciplines.
Chemical Biology: Derivatives of this compound could be used as chemical probes to study biological processes or as building blocks for the synthesis of novel bioconjugates.
Supramolecular Chemistry: The ability of the amine and alcohol groups to participate in hydrogen bonding could be exploited to create self-assembling systems with interesting properties.
Flow Chemistry: Continuous flow systems could enable the safe and scalable synthesis of this compound and its derivatives, particularly for reactions that are difficult to control in batch processes. cam.ac.uk
Computational Chemistry: Quantum mechanical calculations can provide a deeper understanding of the electronic structure and reactivity of this compound, complementing experimental studies.
The development of enantioselective syntheses of amino alcohols is a major focus in organic chemistry, and interdisciplinary approaches combining catalysis, computational modeling, and high-throughput screening will be essential for unlocking the full potential of molecules like this compound. nih.govacs.org
Q & A
Q. What are the established synthetic routes for 5-Aminopent-1-en-3-ol, and what reaction conditions optimize yield?
Methodological Answer: The primary synthetic route involves reductive amination of 4-penten-1-ol using ammonia and hydrogen gas with catalysts like nickel or palladium. Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd/C) typically offer higher selectivity for the amino-alcohol product compared to nickel .
- Reaction temperature : Optimal yields are achieved at 50–80°C under hydrogen pressure (1–3 atm).
- Workup : Neutralization of excess ammonia and purification via distillation or column chromatography.
Alternative routes include Grignard reactions with aldehydes, though these may introduce competing pathways .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- IR spectroscopy : Strong absorption bands at 3300–3500 cm⁻¹ (O-H/N-H stretch) and 1640–1680 cm⁻¹ (C=C) .
- Mass spectrometry : Molecular ion peak at m/z 101.15 (C₅H₁₁NO) .
Q. How can researchers mitigate challenges with the compound’s hygroscopicity during storage?
Methodological Answer:
- Storage : Use airtight containers with desiccants (e.g., molecular sieves) under inert gas (N₂/Ar).
- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and under inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic additions?
Methodological Answer:
- Electronic factors : The electron-rich C=C bond (due to conjugation with NH₂ and OH groups) directs nucleophilic attacks to the β-carbon.
- Steric hindrance : Bulky substituents on the catalyst (e.g., chiral ligands in asymmetric synthesis) can shift selectivity. Computational studies (DFT) predict transition-state geometries, guiding ligand design .
- Case study : Palladium-catalyzed asymmetric hydrogenation achieved 85% enantiomeric excess by tuning ligand steric bulk .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Data triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition studies vs. cell-based assays) .
- Batch variability : Characterize purity (>98% via HPLC) and confirm stereochemistry (CD spectroscopy) to exclude impurities as confounding factors .
- Reproducibility protocols : Document reaction conditions (e.g., solvent, temperature) and share raw datasets (NMR, MS) in supplementary materials .
Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses?
Methodological Answer:
- Retrosynthetic analysis : Tools like AI-driven synthesis planners (e.g., Reaxys/Pistachio models) propose viable pathways by analyzing bond dissociation energies and intermediate stability .
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states for key steps (e.g., cyclization reactions) to identify rate-limiting barriers .
- Case study : A QSPR model predicted solvent effects on the compound’s oxidation to 5-Aminopent-1-en-3-one with 92% accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
